3-Chloro-5,8-difluoroquinolin-4-amine
Description
Structure
3D Structure
Properties
CAS No. |
1209923-65-8 |
|---|---|
Molecular Formula |
C9H5ClF2N2 |
Molecular Weight |
214.6 |
IUPAC Name |
3-chloro-5,8-difluoroquinolin-4-amine |
InChI |
InChI=1S/C9H5ClF2N2/c10-4-3-14-9-6(12)2-1-5(11)7(9)8(4)13/h1-3H,(H2,13,14) |
InChI Key |
UDMBHLOFNVFOQM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1F)C(=C(C=N2)Cl)N)F |
Synonyms |
4-Amino-3-chloro-5,8-difluoroquinoline |
Origin of Product |
United States |
Reactivity and Derivatization Chemistry of 3 Chloro 5,8 Difluoroquinolin 4 Amine and Analogues
Transformations Involving the 4-Amino Group
The 4-amino group on the quinoline (B57606) ring is a primary nucleophilic center, making it amenable to a range of functionalization reactions. Its reactivity is influenced by the electronic environment of the quinoline scaffold.
The primary amine at the C4 position can be readily derivatized through reactions with electrophilic partners.
Acylation: The reaction of a primary amine with an acylating agent, such as an acid chloride or anhydride, is a fundamental transformation. In the context of quinoline derivatives, this reaction proceeds to form a stable amide linkage. For instance, various 2,4-diaminoquinazoline and 2,4-diaminopyrido[2,3-d]pyrimidine derivatives have been synthesized through acylation reactions using starting materials like 6-chloro-5-cyanopicolinic acid. researchgate.net This suggests that the 4-amino group of 3-Chloro-5,8-difluoroquinolin-4-amine would readily react with acylating agents under standard conditions to yield the corresponding N-acylated products.
Alkylation: The 4-amino group can undergo nucleophilic attack on alkyl halides to form secondary or tertiary amines. The synthesis of various 4-aminoquinoline (B48711) derivatives has been achieved by reacting 4-chloroquinolines with mono- or dialkylamines, demonstrating the feasibility of forming C-N bonds at this position. nih.gov While this is the reverse of alkylating an existing amino group, it establishes the principle of amine functionality at the C4 position. Direct alkylation of the 4-amino group on this compound with alkyl halides would be expected, though conditions may need to be controlled to avoid over-alkylation.
Sulfonylation: Similar to acylation, sulfonylation involves the reaction of the amine with a sulfonyl chloride to form a sulfonamide. This reaction is a common method for protecting amines or introducing sulfonyl groups for therapeutic or synthetic purposes. Given the nucleophilicity of the 4-amino group, its reaction with various sulfonyl chlorides is anticipated to proceed efficiently.
Table 1: Examples of Amine Functionalization on Related Heterocycles
| Reaction Type | Reactants | Product Type | Reference |
|---|---|---|---|
| Acylation | 6-chloro-5-cyanopicolinic acid, Amine | N-Acylpyridone | researchgate.net |
| Amination | 7-substituted-4-chloro-quinoline, Butyl amine | N-butyl-7-substituted-quinolin-4-amine | nih.gov |
| Amination | 4,7-dichloroquinoline, N,N-dimethyl-propane-1,3-diamine | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine | nih.gov |
The reaction of primary amines with carbonyl compounds, such as aldehydes and ketones, is a classic method for forming imines (Schiff bases). This condensation typically proceeds through a hemiaminal intermediate. mdpi.com
The 4-amino group of this compound is expected to participate in such condensation reactions. The reaction with an aldehyde or ketone would first form a tetrahedral hemiaminal, which would then dehydrate to yield the corresponding C4-iminoquinoline derivative. mdpi.com The stability of the intermediate and the final imine can be influenced by factors such as the solvent and the electronic nature of the substituents on the carbonyl compound. mdpi.com For example, studies on 4-amino-3,5-dimethyl-1,2,4-triazole have shown that hemiaminal intermediates can be stable and isolable under certain conditions. mdpi.com The formation of imine intermediates is also a key step in multicomponent reactions used to build more complex heterocyclic systems. nih.gov
Primary aromatic amines can be converted to diazonium salts upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). These diazonium salts are versatile intermediates that can be substituted by a wide range of nucleophiles in Sandmeyer-type reactions.
While direct examples for this compound are not prevalent, related transformations on quinoline systems suggest this reactivity is possible. For instance, the reaction of a dihydrazinoquinoline with nitrous acid has been shown to lead to the formation of a fused tetrazole ring system, which involves the reaction of a nitrogen-based functional group with nitrous acid. mdpi.com The diazotization of the 4-amino group on this compound would generate a highly reactive diazonium intermediate. This intermediate could potentially be used to introduce a variety of substituents (e.g., -OH, -CN, -halogens) at the C4 position, displacing the original amino group.
Reactivity of Chloro and Fluoro Substituents
The halogen atoms on the quinoline ring are key sites for reactivity, particularly for nucleophilic substitution and metal-catalyzed cross-coupling reactions.
The quinoline ring is an electron-deficient system, which facilitates nucleophilic aromatic substitution (SNAr) reactions, especially at the C2 and C4 positions. quimicaorganica.orgyoutube.com The mechanism involves the addition of a nucleophile to form a stable negatively charged intermediate (Meisenheimer complex), followed by the elimination of the halide leaving group. quimicaorganica.org
In this compound, the chloro group is at the C3 position. While C2 and C4 are the most activated positions for SNAr, substitution at other positions can occur, particularly with strong nucleophiles or under forcing conditions. The reactivity of the chloro group at C3 would be less than that of a halogen at C4, but it remains a potential site for displacement by potent nucleophiles like alkoxides, thiolates, or amines. mdpi.com
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they are widely applied to functionalize halo-aromatics. nih.govyoutube.com
The chloro and fluoro substituents on this compound represent potential handles for such transformations. The general catalytic cycle for these reactions involves oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with a coupling partner (e.g., an organoboron reagent in Suzuki coupling, an organotin reagent in Stille coupling, or an amine in Buchwald-Hartwig amination) and subsequent reductive elimination to form the product and regenerate the catalyst. youtube.comyoutube.com
C-C Bond Formation: The chloro group at C3 can participate in Suzuki, Heck, or Sonogashira couplings to introduce new alkyl, aryl, or alkynyl groups. The reactivity in these couplings generally follows the trend I > Br > Cl >> F for the leaving group. Therefore, the C3-chloro group would be the most likely site for initial cross-coupling. These reactions typically employ a palladium catalyst, a ligand (often a phosphine), and a base. nih.govnih.gov
C-N Bond Formation: The Buchwald-Hartwig amination is a palladium-catalyzed method for forming C-N bonds by coupling an aryl halide with an amine. This reaction could be used to replace the chloro or even a fluoro substituent on the quinoline ring with a different amino group, further diversifying the molecular structure.
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Bond Formed | Catalyst System (Typical) | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Aryl/Vinyl Halide + Organoboron Reagent | C(sp2)-C(sp2) | Pd(0) catalyst, Base | youtube.com |
| Heck Coupling | Aryl/Vinyl Halide + Alkene | C(sp2)-C(sp2) | Pd catalyst, Base | nih.govyoutube.com |
| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | C(sp2)-C(sp) | Pd catalyst, Copper co-catalyst, Base | youtube.com |
| Buchwald-Hartwig Amination | Aryl/Vinyl Halide + Amine | C(sp2)-N | Pd catalyst, Ligand, Base | nih.gov |
Regioselectivity in Halogen Exchange Reactions
No studies were found that investigate the selective substitution of the chloro or fluoro groups on the this compound core.
Annulation and Heterocycle Fusion Strategies
Construction of Novel Polycyclic Systems Based on the Quinoline Scaffold
There is no available literature detailing the use of this compound as a building block for the synthesis of polycyclic aromatic compounds or fused heterocyclic systems.
Synthesis of Quinoline-Hybrid Molecules
While the synthesis of quinoline-hybrid molecules is a broad area of research, no specific examples utilizing this compound as a starting material were identified.
Oxidative and Reductive Transformations of the Quinoline Core
Specific conditions and outcomes for the oxidation or reduction of the quinoline ring in this compound have not been reported.
Further experimental research is required to elucidate the chemical properties and reactivity of this compound to enable a comprehensive discussion as outlined.
Advanced Computational and Theoretical Investigations of 3 Chloro 5,8 Difluoroquinolin 4 Amine
Quantum Chemical Characterization of Electronic Structure
Quantum chemical methods are employed to model the distribution of electrons within the molecule, which fundamentally governs its geometry, stability, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For quinoline (B57606) derivatives, calculations are often performed using the B3LYP functional with a basis set like 6-311++G**, which provides a good balance between accuracy and computational cost. researchgate.net The process involves minimizing the energy of the molecule with respect to the positions of its atoms, yielding precise bond lengths, bond angles, and dihedral angles.
Once the geometry is optimized, the molecular electrostatic potential (MEP) can be calculated. The MEP is a visual representation of the charge distribution on the surface of the molecule and is an invaluable tool for predicting reactivity. researchgate.net It maps regions of electron richness and deficiency.
Negative Regions (Red/Yellow): These areas have a high electron density and are susceptible to electrophilic attack. In 3-Chloro-5,8-difluoroquinolin-4-amine, these regions are expected to be localized around the electronegative nitrogen and fluorine atoms. researchgate.net
Positive Regions (Blue): These areas are electron-poor and indicate sites for potential nucleophilic attack. researchgate.net The hydrogen atoms of the amine group are likely to be in a positive region.
The MEP map provides a clear picture of how the molecule will interact with other charged or polar species, highlighting sites for hydrogen bonding and other non-covalent interactions. researchgate.net
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital acts as the electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles.
LUMO: This orbital acts as the electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, indicating higher reactivity towards nucleophiles.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more polarizable and reactive.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.
| Reactivity Descriptor | Formula | Description |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating a higher reactivity. |
| Electrophilicity Index (ω) | χ2 / (2η) | Measures the propensity of a species to accept electrons. |
Data based on theoretical principles of reactivity descriptors.
Computational methods can accurately predict various spectroscopic properties, which is invaluable for confirming the structure of synthesized compounds.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms. researchgate.net These theoretical values are typically compared against a standard reference, like Tetramethylsilane (TMS), and show strong agreement with experimental data for similar molecules. researchgate.net
IR Spectroscopy: Theoretical vibrational frequencies can be computed from the optimized molecular geometry. DFT calculations can predict the wavenumbers and intensities of fundamental vibrational modes. researchgate.net These predicted spectra help in the assignment of experimental Fourier-transform infrared (FTIR) and Raman spectra. For instance, characteristic peaks for N-H stretching, C-F stretching, C-Cl stretching, and aromatic C-H vibrations can be identified. researchgate.net
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.net This calculation provides information on the electronic transitions between molecular orbitals, predicting the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths, which correlate with the intensity of absorption bands in a UV-Vis spectrum. researchgate.net
| Spectroscopic Technique | Computational Method | Predicted Properties | Typical Application |
|---|---|---|---|
| NMR | GIAO | ¹H and ¹³C Chemical Shifts (ppm) | Structural elucidation and confirmation. |
| IR | DFT (Harmonic Frequencies) | Vibrational Wavenumbers (cm⁻¹) | Identification of functional groups. |
| UV-Vis | TD-DFT | Absorption Wavelengths (λmax in nm) | Analysis of electronic transitions. |
This table outlines the standard computational methods for predicting spectroscopic properties.
Molecular Dynamics and Conformational Studies
While quantum chemical calculations typically focus on static, single-molecule systems in a vacuum, molecular dynamics (MD) simulations provide a way to study the behavior of molecules over time, including their flexibility and interactions with their environment.
The this compound molecule has conformational flexibility, primarily around the rotatable bond connecting the amine group to the quinoline ring. A conformational analysis, or potential energy surface (PES) scan, can be performed by systematically rotating this bond and calculating the energy at each step. This process identifies the most stable conformations (energetic minima) and the energy barriers to rotation between them. Such studies reveal the preferred spatial orientation of the amine group relative to the rigid quinoline core.
The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these effects. One common approach is the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. DFT calculations performed with a PCM can reveal how properties like molecular geometry, electronic structure, and spectroscopic signatures change in different solvents (e.g., water, ethanol (B145695), chloroform). researchgate.net
Molecular dynamics simulations can provide a more explicit picture by modeling the interactions between a single molecule of this compound and numerous individual solvent molecules. These simulations can track the movement of all atoms over time, offering insights into intermolecular interactions like hydrogen bonding between the amine group and solvent molecules, and how the solvent structure organizes around the solute.
Mechanistic Insights into Chemical Transformations
Computational chemistry offers a powerful lens to understand the intricate details of chemical reactions involving this compound at an atomic level.
Elucidation of Reaction Pathways and Transition States
Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of reactions involving this compound. For instance, in nucleophilic aromatic substitution (SNAr) reactions, a common transformation for this class of compounds, computational models can identify the most probable reaction pathways. These models elucidate the structures of fleeting transition states, which are critical in determining the reaction's feasibility and regioselectivity. The calculations can reveal the precise geometry of atoms as the nucleophile attacks the quinoline ring and the leaving group departs.
Estimation of Activation Energies and Reaction Kinetics
A significant outcome of computational analysis is the ability to predict the energy barriers, or activation energies, for proposed reaction steps. By calculating the energy difference between the reactants and the transition state, researchers can estimate the likelihood and rate of a chemical transformation. For reactions involving this compound, these estimations are crucial for optimizing reaction conditions, such as temperature and catalyst choice, to favor the desired product. The calculated kinetic parameters can then be correlated with experimentally observed reaction rates.
Computational Validation of Experimental Observations
Computational models serve as a vital tool for validating and explaining experimental findings. When a particular product is unexpectedly formed or a reaction proceeds with an unusual rate, computational analysis of the reaction mechanism can often provide a rationale. By simulating various possible pathways, researchers can identify the lowest energy route that corresponds to the observed experimental outcome, thereby confirming the proposed mechanism. This synergy between theoretical calculations and empirical data provides a more complete understanding of the chemical processes.
Computational Approaches in Rational Compound Design
The structural and electronic properties of this compound make it a valuable scaffold in medicinal chemistry. Computational methods are increasingly used to guide the design of new molecules based on this core structure.
Structure-Activity Relationship (SAR) Prediction through In Silico Methods
In silico techniques are employed to predict how modifications to the this compound structure will affect its biological activity. Quantitative Structure-Activity Relationship (QSAR) models, for example, correlate variations in physicochemical properties (such as lipophilicity, electronic character, and steric effects) of derivatives with their observed biological effects. These models can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.
Table 1: Predicted Activity of Hypothetical Derivatives of this compound
| R-Group at C4-amine | Predicted IC50 (nM) | Key Descriptors |
| -CH3 | 150 | Increased lipophilicity |
| -CH2CH2OH | 85 | Potential for H-bonding |
| -c-propyl | 120 | Altered steric profile |
| -Ph | 200 | Increased aromatic interaction |
Note: The data in this table is illustrative and based on hypothetical QSAR models.
Virtual Screening for Analogues and Scaffold Hopping
Virtual screening allows for the rapid computational assessment of large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. Starting with the this compound core, researchers can screen for analogues with improved properties. Furthermore, "scaffold hopping" is a computational technique used to identify new molecular backbones that can mimic the biological activity of the original quinoline scaffold but possess different structural features. This can lead to the discovery of novel compound classes with potentially improved pharmacokinetic or safety profiles.
Application in Target Identification and Ligand Binding Studies
A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research specifically detailing the application of this compound in computational and theoretical investigations for target identification and ligand binding studies. While the quinoline scaffold is a common feature in many biologically active molecules and has been the subject of numerous in silico studies, this particular derivative does not appear to have been specifically investigated using these methods in publicly available research.
Computational techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies are pivotal in modern drug discovery for identifying potential biological targets and elucidating the molecular interactions that govern ligand binding. These methods allow researchers to predict the binding affinity and mode of interaction between a small molecule, like this compound, and a macromolecular target, such as a protein kinase or receptor.
The lack of such studies for this compound means there is no available data to construct detailed models of its binding behavior, predict its potential biological targets, or analyze its interaction with specific amino acid residues within a binding site. Consequently, data tables detailing binding affinities, docking scores, or key intermolecular interactions cannot be generated for this compound.
Future computational research on this compound would be necessary to explore its potential as a bioactive agent. Such studies would provide valuable insights into its mechanism of action and guide further experimental validation.
Structure Activity Relationship Sar Studies and Mechanistic Research of 3 Chloro 5,8 Difluoroquinolin 4 Amine Derivatives
Systematic Exploration of Structural Modifiers on Biological Activity
The biological activity of quinoline (B57606) derivatives can be significantly influenced by the nature and position of substituents on the quinoline ring. rsc.org SAR studies are crucial in identifying the key structural features responsible for eliciting a particular biological response and in optimizing lead compounds to enhance their potency and selectivity.
Systematic modifications of the quinoline ring are a fundamental aspect of SAR studies. The introduction of various substituents at different positions can dramatically alter the electronic, steric, and lipophilic properties of the molecule, thereby affecting its interaction with biological targets.
For instance, in a series of 4-aminoquinoline (B48711) derivatives, the substitution pattern on the quinoline ring was found to be critical for their cytotoxic effects against cancer cell lines. nih.gov While specific studies on the positional scanning of 3-chloro-5,8-difluoroquinolin-4-amine are not extensively documented in publicly available literature, general principles from related quinoline structures can be extrapolated. For example, studies on other quinoline-based compounds have shown that substitutions at the C-6 and C-7 positions can significantly impact their anticancer and kinase inhibitory activities. nih.govnih.gov The introduction of a methoxy (B1213986) group at the C-6 position of certain 4-[(2,4-dichloro-5-methoxyphenyl)amino]-3-quinolinecarbonitriles was found to modulate Src kinase inhibitory activity depending on the nature of the substituent at C-7. nih.gov
Interactive Table: Hypothetical Positional Scanning on a Quinoline Ring
| Position of Substitution | Potential Impact on Activity |
|---|---|
| C-2 | Modifications can influence interactions with the ATP-binding pocket of kinases. |
| C-6 | Substitution can affect overall lipophilicity and cell permeability. |
This table represents a generalized summary based on broader quinoline SAR literature and is intended for illustrative purposes.
The presence and nature of halogen atoms on the quinoline ring are known to have a profound effect on the biological activity of the resulting compounds. The fluorine atoms at positions 5 and 8, and the chlorine atom at position 3 of the parent compound, are expected to significantly influence its electronic properties and binding interactions.
Studies on other halogenated quinolines have demonstrated that the type and position of the halogen can affect antimicrobial and anticancer activities. For example, in a series of 8-hydroxyquinoline (B1678124) derivatives, halogenation was shown to enhance antigrowth activity against Gram-negative bacteria. researchgate.net Similarly, the introduction of a halogen atom, particularly fluorine, on the benzene (B151609) ring of certain quinoline derivatives enhanced their anti-MES (maximal electroshock seizure) propensity in anticonvulsant studies. rsc.org
Modifications of the amino group at the 4-position are also a key area of investigation. The 4-aminoquinoline scaffold is a well-known pharmacophore, particularly in the context of antimalarial drugs like chloroquine. nih.gov Alterations to this amino group, such as N-alkylation or the introduction of various side chains, can impact the compound's basicity, solubility, and ability to form hydrogen bonds, all of which are critical for target engagement. In a study of 4-aminoquinoline derivatives, the compound N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine emerged as a highly potent cytotoxic agent against breast cancer cell lines, highlighting the importance of the amino side chain. nih.gov
Interactive Table: Effect of Halogen and Amino Group Modifications
| Modification | Observed/Potential Effect on Bioactivity | Reference Compound Class |
|---|---|---|
| Halogen Substitution | ||
| Introduction of Fluorine | Can enhance metabolic stability and binding affinity. | General Organofluorine Chemistry |
| Introduction of Chlorine | Can increase lipophilicity and impact electronic distribution. | 4-aminoquinolines, 8-hydroxyquinolines nih.govresearchgate.net |
| Amino Group Modification | ||
| N-alkylation | May alter basicity and steric hindrance, affecting target binding. | 4-aminoquinolines nih.gov |
Elucidation of Molecular Mechanisms Underlying Observed Activities
Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their rational development as therapeutic agents. This involves identifying their molecular targets and elucidating their impact on cellular signaling pathways.
The quinoline scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. nih.govresearchgate.netresearchgate.net Based on studies of structurally related compounds, derivatives of this compound could potentially target several key cellular proteins and pathways.
One of the most prominent targets for quinoline-based compounds is the family of protein kinases. nih.govnih.gov Many quinoline and quinazoline (B50416) derivatives have been developed as kinase inhibitors for the treatment of cancer. mdpi.comresearchgate.net For example, the 4-anilinoquinoline scaffold is a key feature of several epidermal growth factor receptor (EGFR) inhibitors. nih.gov Therefore, it is plausible that derivatives of this compound could exhibit inhibitory activity against various kinases involved in cell proliferation, survival, and angiogenesis, such as those in the PI3K/Akt/mTOR pathway. nih.gov
Another potential target for this class of compounds is topoisomerase. Some pyrazolo[4,3-f]quinoline derivatives have been shown to inhibit topoisomerase I/IIα, enzymes crucial for DNA replication and repair.
To validate the potential molecular targets identified through SAR studies and in silico modeling, in vitro enzyme inhibition assays are essential.
Kinase Inhibition: Given the prevalence of quinoline-based kinase inhibitors, it is highly probable that derivatives of this compound would be screened against a panel of kinases. The PI3K/Akt/mTOR pathway is a frequently dysregulated signaling cascade in cancer, making PI3K and mTOR attractive targets. nih.gov Indeed, several quinoline derivatives have been developed as potent PI3K/mTOR dual inhibitors. nih.gov For example, omipalisib (B1684000) (GSK2126458), a quinoline derivative, is a potent inhibitor of both PI3K and mTOR. nih.gov
Other Enzyme Inhibition: Beyond kinases, quinoline derivatives have been investigated as inhibitors of other enzyme families. For instance, the potential for these compounds to inhibit monoamine oxidase B (MAO-B) and catechol-O-methyltransferase (COMT) could be explored for applications in neurodegenerative diseases like Parkinson's disease. nih.govnih.gov Dual inhibitors of MAO-B and acetylcholinesterase (AChE) have also been pursued as a therapeutic strategy for Parkinson's disease. nih.gov Molecular docking studies of some N-(3-chloro-4-fluorophenyl) derivatives have suggested a potential for MAO-B inhibition.
Interactive Table: Potential Enzyme Inhibition Profile
| Enzyme Target | Therapeutic Area | Rationale based on Related Compounds |
|---|---|---|
| Kinases | ||
| PI3K | Cancer | Many quinoline derivatives are PI3K inhibitors. nih.govnih.gov |
| GSK-3 | Cancer, Neurodegenerative Diseases | A key kinase in multiple signaling pathways. |
| PKN3 | Cancer | Involved in cell proliferation and migration. |
| Other Enzymes | ||
| COMT | Parkinson's Disease | Inhibition can increase levodopa (B1675098) bioavailability. nih.gov |
| AChE | Alzheimer's Disease, Parkinson's Disease | Inhibition increases acetylcholine (B1216132) levels. nih.gov |
In addition to direct enzyme inhibition, this compound derivatives may exert their effects by modulating the function of membrane receptors and transporters.
ATP-binding cassette (ABC) transporters are a family of membrane proteins that play a crucial role in multidrug resistance (MDR) in cancer by effluxing chemotherapeutic agents out of cancer cells. google.comnih.govnih.gov The modulation of ABC transporters is a significant strategy to overcome MDR. Several studies have shown that quinoline and quinazoline derivatives can act as inhibitors of ABC transporters, such as P-glycoprotein (ABCB1) and breast cancer resistance protein (BCRG2). nih.gov For instance, a series of 4-anilino-quinazolines and -quinolines were evaluated as inhibitors of ABCG2, with some compounds showing potent activity and high selectivity. nih.gov The presence of a basic nitrogen atom, as found in the 4-aminoquinoline scaffold, has been recognized as a relevant structural feature for ABC transporter modulators. nih.gov
Furthermore, quinoline derivatives have been investigated as allosteric modulators of G protein-coupled receptors, such as the A3 adenosine (B11128) receptor, indicating another potential mechanism of action. nih.govacs.org
Conformational Flexibilities and Their Role in Biological Recognition
The three-dimensional arrangement of a molecule is paramount to its interaction with biological targets. For derivatives of this compound, understanding their conformational flexibility—the ability to adopt different shapes or conformations—is crucial for deciphering their pharmacological activity. The specific conformation a molecule adopts upon approaching a target's binding site can significantly influence binding affinity and, consequently, its biological response.
Correlating Three-Dimensional Structure with Pharmacological Response
The pharmacological response of a drug is intrinsically linked to its three-dimensional structure. The specific arrangement of atoms and functional groups in space dictates how a molecule fits into and interacts with its biological target, such as an enzyme's active site or a receptor's binding pocket. In the study of quinoline derivatives, researchers have found that even minor structural modifications can lead to significant changes in biological activity by altering the molecule's conformation.
Molecular Docking and Dynamics-Based Ligand Design
To explore the relationship between a molecule's conformation and its biological activity, computational techniques like molecular docking and molecular dynamics (MD) simulations are indispensable tools. youtube.com These methods allow scientists to model the interaction between a ligand (the drug molecule) and its target protein at an atomic level.
Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. For quinoline derivatives, docking studies have been used to identify key interactions with the active sites of various targets, including kinases and reverse transcriptase. mdpi.comnih.gov For example, studies have shown that the quinoline nitrogen can bind to the hinge region of kinases, making these compounds competitive inhibitors of ATP. mdpi.com Docking scores, which estimate the binding affinity, help in prioritizing compounds for synthesis and biological testing. nih.gov
Molecular Dynamics (MD) Simulations provide a deeper understanding by simulating the movement of the ligand and protein over time. This reveals the stability of the predicted binding pose and the flexibility of the complex. mdpi.comnih.gov MD simulations have been used to confirm the stability of docked quinoline derivatives within the binding sites of enzymes like ATM kinase and acetylcholinesterase. mdpi.comnih.gov These simulations can identify key amino acid residues that are crucial for binding and can reveal how the ligand's conformation adapts to the binding pocket, providing valuable insights for designing more potent and selective inhibitors. nih.govnih.gov
In Vitro Pharmacological Characterization Methodologies
Once new derivatives of this compound are designed and synthesized, their pharmacological properties must be characterized through a series of laboratory experiments known as in vitro assays. These assays are conducted in a controlled environment, such as a test tube or a petri dish, and are essential for determining a compound's biological activity before any further testing.
Cell-Based Assays for Target Engagement (e.g., cancer cell lines)
Cell-based assays are fundamental for evaluating the effect of a compound on living cells. In cancer research, various cancer cell lines are used to determine a compound's antiproliferative or cytotoxic activity. researchgate.net The efficacy of quinoline derivatives has been demonstrated against a range of cancer cell lines, including those from breast, colon, and lung cancers. researchgate.net
A common method is the MTT assay, a colorimetric test that measures cellular metabolic activity, which generally correlates with the number of viable cells. nih.gov This assay is used to determine the concentration at which a compound inhibits cell growth by 50% (the IC₅₀ value). nih.gov For example, quinoline derivatives have been screened against cell lines like HCT116 (colon cancer), A549 (lung cancer), and MCF-7 (breast cancer) to assess their anticancer potential. nih.govresearchgate.netnih.gov Other cell-based assays can investigate specific mechanisms, such as the induction of apoptosis (programmed cell death) or cell cycle arrest, providing a more detailed picture of the compound's effect on cancer cells. researchgate.netnih.gov
Table 1: Antiproliferative Activity of Selected Quinoline Derivatives in Cancer Cell Lines
| Compound | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| Quinoline 7 | NF-κB Reporter | Luciferase Reporter | 12.1 | nih.gov |
| Compound 12c | MCF-7 | Antiproliferative | 0.010 | researchgate.net |
| Compound 12c | HL-60 | Antiproliferative | 0.019 | researchgate.net |
| Compound 12c | HCT-116 | Antiproliferative | 0.042 | researchgate.net |
| Compound 37 | - | Anticancer | 3.46 | nih.gov |
| Compound 39 | A549 | Cytotoxicity | 1.91 | nih.gov |
| Compound 40 | K-562 | Cytotoxicity | 5.29 | nih.gov |
| (S)-1 | HCT116 | Cell Growth | 7.1 | nih.gov |
Biochemical Assays for Inhibitory Potency (e.g., IC₅₀, Kᵢ determination)
Biochemical assays are used to directly measure a compound's ability to inhibit a specific molecular target, typically an enzyme. These assays isolate the target protein from other cellular components to precisely quantify the interaction. The results are often expressed as the IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%, or the inhibition constant (Kᵢ), which represents the intrinsic binding affinity of the inhibitor for the target.
For quinoline derivatives developed as kinase inhibitors, radiometric kinase activity assays are often used. reactionbiology.com These assays measure the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate, a reaction catalyzed by the kinase. reactionbiology.com A reduction in the radioactive signal indicates inhibition of the kinase. Such assays have been crucial in identifying potent quinoline-based inhibitors for targets like PDE5 and the proteasome, with some compounds showing inhibitory potency in the nanomolar range. nih.govnih.gov For instance, one quinoline derivative, compound 7a, was found to inhibit PDE5 with an IC₅₀ of 0.27 nM. nih.gov
Table 2: Biochemical Inhibitory Potency of Selected Quinoline Derivatives
| Compound | Target | Assay Type | IC₅₀/Kᵢ | Source |
|---|---|---|---|---|
| Quinoline 7 | 20S Proteasome (Chymotryptic) | Fluorogenic Peptide Substrate | 14.4 µM (IC₅₀) | nih.gov |
| Quinoline 7 | 20S Proteasome (Caspase-like) | Fluorogenic Peptide Substrate | 17.7 µM (IC₅₀) | nih.gov |
| Compound 7a | PDE5 | Enzyme Inhibition | 0.27 nM (IC₅₀) | nih.gov |
| Compound 38 | RET Kinase | In Vitro Kinase Assay | 3 nM (Kᵢ) | researchgate.net |
| Compound 31 | RET Kinase | In Vitro Kinase Assay | 25 nM (Kᵢ) | researchgate.net |
| Compound 40 | RET Kinase | In Vitro Kinase Assay | 50 nM (Kᵢ) | researchgate.net |
| (S)-1 | DVL1 | Binding Inhibition | 0.49 µM (EC₅₀) | nih.gov |
Multi-target Profiling and Selectivity Assessments
While potency against a specific target is important, the selectivity of a compound is equally critical. A highly selective inhibitor interacts primarily with its intended target, minimizing off-target effects that could lead to unwanted side effects. Multi-target profiling involves screening a compound against a large panel of related proteins, such as the human kinome (the full set of protein kinases), to assess its selectivity. nih.govbohrium.com
Advanced Analytical Methodologies for Characterization of 3 Chloro 5,8 Difluoroquinolin 4 Amine and Its Derivatives
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of "3-Chloro-5,8-difluoroquinolin-4-amine". By probing the interactions of the molecule with electromagnetic radiation, these techniques provide a wealth of information about the connectivity of atoms and the nature of chemical bonds.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of "this compound". Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the chemical environment of each nucleus can be elucidated.
¹H NMR: The proton NMR spectrum provides information on the number and arrangement of hydrogen atoms. For "this compound," characteristic signals would be expected for the aromatic protons on the quinoline (B57606) ring system and the amine protons. The chemical shifts and coupling constants of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. The amine protons would likely appear as a broad singlet, and its chemical shift could be sensitive to solvent and concentration. In related quinoline derivatives, aromatic protons typically resonate in the range of 7.0-9.0 ppm. researchgate.net
¹³C NMR: The carbon-13 NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts are highly dependent on the electronic environment. libretexts.org Carbons attached to electronegative atoms like chlorine and fluorine, as well as those in the aromatic system, will have characteristic downfield shifts. libretexts.orgyoutube.com For instance, carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants. The sp² hybridized carbons of the quinoline ring are expected to appear in the range of 110-160 ppm, with carbonyl carbons in related structures appearing even further downfield (170-220 ppm). libretexts.org
¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is a particularly powerful tool for characterizing "this compound". This technique is highly sensitive and provides information about the chemical environment of the fluorine atoms. nih.gov The fluorine atoms at the 5- and 8-positions would each produce a distinct signal, and their chemical shifts and couplings to neighboring protons and carbons would be invaluable for structural confirmation. In similar fluorinated compounds, the chemical shifts can span a wide range, making it possible to distinguish between different fluorine environments within a molecule. nih.govnih.gov
Table 1: Predicted NMR Data for this compound (based on analogous compounds)
| Nucleus | Predicted Chemical Shift (ppm) Range | Expected Multiplicity | Key Couplings |
| ¹H | 7.0 - 8.5 (aromatic), 5.0 - 7.0 (amine) | d, t, m, br s | H-H, H-F |
| ¹³C | 110 - 160 (aromatic) | d, t | C-F, C-H |
| ¹⁹F | -110 to -150 | m | F-H, F-F |
Note: The data presented in this table is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in "this compound". astrochem.org These techniques are complementary and are used to identify characteristic bond vibrations. sapub.org
FT-IR Spectroscopy: In the FT-IR spectrum, characteristic absorption bands would confirm the presence of key functional groups. The N-H stretching vibrations of the primary amine group are expected to appear in the region of 3300-3500 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹. scialert.net The C=C and C=N stretching vibrations of the quinoline ring system would give rise to a series of bands in the 1400-1650 cm⁻¹ region. mdpi.com The C-F and C-Cl stretching vibrations are expected in the fingerprint region, typically below 1200 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum. nih.gov The symmetric vibrations of the quinoline ring system would be particularly prominent. This technique is also useful for analyzing the low-frequency vibrations associated with the heavier halogen atoms.
Table 2: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H | Stretching | 3300 - 3500 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C=C/C=N (ring) | Stretching | 1400 - 1650 |
| C-F | Stretching | 1000 - 1200 |
| C-Cl | Stretching | 600 - 800 |
Note: The data presented in this table is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of "this compound" with high accuracy and for studying its fragmentation patterns. nih.gov
Accurate Mass Measurement: HRMS provides a very precise measurement of the molecular ion's mass-to-charge ratio (m/z), which allows for the unambiguous determination of the molecular formula. nih.govresearchgate.net This is a critical step in confirming the identity of the compound.
Fragmentation Analysis: By inducing fragmentation of the molecular ion, the resulting fragment ions provide valuable structural information. The fragmentation pattern of "this compound" would be expected to show characteristic losses of substituents such as chlorine, fluorine, and the amine group. The stable quinoline ring system would likely be a prominent fragment. Analysis of these fragments helps to piece together the structure of the parent molecule. nih.gov
Chromatographic Separations and Purity Assessment
Chromatographic techniques are essential for separating "this compound" from impurities and for its quantitative analysis. These methods are crucial for assessing the purity of the compound.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis and purity assessment of non-volatile and thermally labile compounds like "this compound". researchgate.net
Quantitative Analysis: A validated HPLC method can accurately determine the concentration of the active compound in a sample. mdpi.com This is typically achieved by using a calibration curve prepared from reference standards. Reversed-phase HPLC with a C18 column is a common choice for the separation of quinoline derivatives. sielc.com The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net
Purity Profiling: HPLC is also used to detect and quantify any impurities present in the sample. By using a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), it is possible to identify and quantify related substances and degradation products. researchgate.net This is critical for ensuring the quality and stability of the compound.
Table 3: Representative HPLC Method Parameters for Analysis of Quinolinoamines
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) or MS |
| Injection Volume | 10 µL |
Note: These are representative parameters and may require optimization for the specific analysis of this compound.
While "this compound" itself is not highly volatile, Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is an important technique for the analysis of any volatile impurities that may be present from the synthesis process or as degradation products. madison-proceedings.commadison-proceedings.com
Identification of Volatile Impurities: GC-MS can effectively separate and identify volatile organic compounds with high sensitivity and selectivity. nih.gov This is crucial for detecting residual solvents, starting materials, or volatile by-products that could affect the quality of the final product. The mass spectrometer provides definitive identification of the separated components based on their mass spectra. madison-proceedings.com
Advanced Planar Chromatography Techniques (e.g., TLC)
Advanced planar chromatography, particularly High-Performance Thin-Layer Chromatography (HPTLC), serves as a rapid, versatile, and cost-effective method for the analysis of this compound. This technique is instrumental for monitoring reaction progress, identifying impurities, and confirming the identity of the compound by comparing its retention factor (Rf) with that of a reference standard.
The separation is typically performed on silica (B1680970) gel 60 F254 plates. nih.gov The choice of mobile phase is critical for achieving good separation of the target compound from starting materials, by-products, or degradation products. For quinoline derivatives, a mixture of polar and non-polar solvents is often employed. nih.govresearchgate.net For instance, a common mobile phase system could consist of a mixture of chloroform, methanol, and an ammonia (B1221849) solution. nih.gov The ratio of these solvents is optimized to achieve a desirable Rf value, typically between 0.2 and 0.8, for clear separation and accurate quantification.
After development, the plate is dried and the spots are visualized, commonly under UV light at wavelengths such as 254 nm or 277 nm, where the quinoline ring system exhibits strong absorbance. nih.govcu.edu.eg The Rf value is a key parameter calculated for qualitative identification. For quantitative analysis, densitometry can be employed to measure the intensity of the spot, which corresponds to the concentration of the compound. cu.edu.eg
Table 1: Illustrative TLC Parameters for Analysis of this compound
| Parameter | Description | Example Value/Condition |
| Stationary Phase | The adsorbent coated on the plate. | Silica gel 60 F254 HPTLC plates nih.gov |
| Mobile Phase | The solvent system that moves up the plate. | Chloroform:Methanol:Ammonia (e.g., 43:43:14 v/v/v) nih.gov |
| Detection | Method used to visualize the separated spots. | UV light at 277 nm nih.gov |
| Retention Factor (Rf) | Ratio of the distance traveled by the spot to the distance traveled by the solvent front. | Compound-specific; determined experimentally |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is a powerful non-destructive technique that provides precise details about the molecular structure of this compound. carleton.eduuwaterloo.ca The first step involves growing a high-quality single crystal of the compound, which can be a challenging process. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. ub.edu
As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern of spots. carleton.edu The intensities and positions of these spots are meticulously recorded as the crystal is rotated. carleton.edu This dataset is then used to solve the crystal structure through complex mathematical (Fourier transform) calculations, which generate an electron density map of the unit cell. ub.edu
From this map, the precise coordinates of each atom (excluding hydrogen, which is typically located from the difference map) can be determined. The resulting structural model provides invaluable information:
Absolute Configuration: Confirms the exact spatial arrangement of atoms, defining the molecule's stereochemistry.
Conformation: Reveals the torsional angles between different parts of the molecule, such as the planarity of the quinoline ring system. researchgate.net
Bond Lengths and Angles: Provides highly accurate measurements of the distances and angles between atoms, offering insight into bonding characteristics. carleton.edu
Table 2: Data Obtainable from Single-Crystal X-ray Diffraction
| Parameter | Significance for this compound |
| Unit Cell Dimensions | Defines the size and shape of the basic repeating crystalline unit. carleton.edu |
| Space Group | Describes the symmetry elements present within the crystal. |
| Atomic Coordinates | Provides the precise (x, y, z) position of each atom in the unit cell. |
| Bond Lengths (Å) | Determines the distances for C-C, C-N, C-Cl, and C-F bonds. |
| **Bond Angles (°) ** | Determines the angles between atoms, confirming molecular geometry. carleton.edu |
| Torsion Angles (°) | Reveals the planarity of the fused aromatic rings. researchgate.net |
The data from X-ray crystallography also allows for a detailed analysis of how molecules of this compound pack together in the solid state. This packing is governed by a network of intermolecular interactions, which are crucial for the stability of the crystal lattice. nih.govmdpi.com
For this specific molecule, several key interactions can be anticipated and studied:
Hydrogen Bonding: The primary amine group (-NH₂) is a strong hydrogen bond donor, while the quinoline nitrogen and the fluorine atoms can act as hydrogen bond acceptors. This can lead to the formation of N-H···N or N-H···F hydrogen bonds, which often dictate the primary structural motifs in the crystal.
Halogen Bonding: The chlorine atom at the 3-position can participate in halogen bonding, a non-covalent interaction where the electrophilic region of the halogen interacts with a nucleophilic site, such as a nitrogen or oxygen atom on an adjacent molecule.
π-π Stacking: The planar, electron-rich quinoline ring system can interact with the rings of neighboring molecules through π-π stacking interactions, further contributing to crystal stability.
Understanding these interactions is fundamental for rationalizing the material's physical properties, such as its melting point and solubility. mdpi.com
Other Advanced Characterization Techniques for Research Applications
Beyond chromatography and crystallography, other analytical methods are essential for a full physicochemical profile.
Elemental microanalysis is a cornerstone technique used to determine the mass percentages of the constituent elements in a pure sample. For this compound (C₉H₅ClF₂N₂), this analysis provides experimental confirmation of its elemental composition and, by extension, its empirical formula.
A small, precisely weighed sample of the compound is subjected to high-temperature combustion. The resulting gases (CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the mass percentages of Carbon, Hydrogen, and Nitrogen. Chlorine and fluorine content are typically determined by other methods like ion chromatography after combustion and absorption. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement (typically within ±0.4%) provides strong evidence for the compound's stoichiometric purity. nih.gov
**Table 3: Theoretical Elemental Composition of this compound (C₉H₅ClF₂N₂) **
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical % |
| Carbon | C | 12.011 | 108.099 | 50.37% |
| Hydrogen | H | 1.008 | 5.040 | 2.35% |
| Chlorine | Cl | 35.453 | 35.453 | 16.52% |
| Fluorine | F | 18.998 | 37.996 | 17.71% |
| Nitrogen | N | 14.007 | 28.014 | 13.06% |
| Total | 214.59 | 100.00% |
Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable. nih.gov
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between the sample and a reference as they are subjected to a controlled temperature program. nih.gov This analysis can reveal:
Melting Point: A sharp endothermic peak indicates the melting temperature of the crystalline solid.
Polymorphism: The presence of multiple crystalline forms (polymorphs) can be detected by observing different melting points or phase transitions.
Purity: Impurities can cause a broadening and depression of the melting peak.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated over time. nih.gov For this compound, a TGA thermogram would show a stable mass up to a certain temperature, after which a sharp decrease in mass would signify the onset of thermal decomposition. researchgate.net This provides critical information about the compound's thermal stability and its upper temperature limit for handling and storage. Combining TGA with techniques like Fourier Transform Infrared Spectroscopy (TGA-FTIR) can help identify the gaseous products evolved during decomposition. nih.gov
Table 4: Information from Thermal Analysis
| Technique | Measurement | Inferred Property for this compound |
| DSC | Heat flow into or out of the sample | Melting point, phase transitions, purity assessment. researchgate.net |
| TGA | Change in sample mass with temperature | Thermal stability, decomposition temperature. researchgate.net |
Determination of Lipophilicity (LogP/LogD) as a Physicochemical Descriptor
Lipophilicity is a critical physicochemical property that describes a compound's affinity for a non-polar, lipid-like environment versus a polar, aqueous one. It is a key determinant of a molecule's pharmacokinetic profile, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET). swissadme.ch This property is quantitatively expressed by the partition coefficient (P) or its logarithmic form, LogP. The LogP value is the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.
For ionizable molecules such as this compound, which contains a basic amino group, the distribution coefficient (LogD) is a more relevant descriptor. LogD accounts for the pH of the aqueous phase and represents the ratio of the sum of all forms of the compound (ionized and un-ionized) in the organic phase to the sum of all forms in theaqueous phase. The basic nitrogen on the quinoline ring can be protonated, and thus the LogD value is pH-dependent.
Methodologies for LogP/LogD Determination
The determination of lipophilicity can be achieved through well-established experimental methods or via computational (in silico) prediction models. The choice of method often depends on the stage of research, available resources, and the required throughput.
Experimental Determination
The two most common experimental approaches are the shake-flask method and chromatographic techniques.
Shake-Flask Method: This is the traditional "gold standard" for LogP measurement. It involves dissolving the solute in a biphasic system of n-octanol and water, shaking the mixture until equilibrium is reached, and then measuring the concentration of the solute in each phase. While generally considered highly accurate, this method is time-consuming and can be complicated by factors like emulsion formation, especially for highly hydrophobic compounds.
Chromatographic Methods: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Reverse-Phase Thin-Layer Chromatography (RP-TLC) are widely used, high-throughput alternatives. In these methods, a compound's retention time on a non-polar stationary phase is correlated with its lipophilicity. A calibration curve is typically generated using reference compounds with known LogP values to estimate the LogP of the test compound. These methods are faster and require less material than the shake-flask technique.
| Method | Principle | Key Characteristics |
| Shake-Flask | Direct measurement of solute concentration in equilibrated n-octanol and water phases. | Considered the "gold standard" for accuracy; can be time-consuming and resource-intensive. |
| RP-HPLC | Correlates the retention time of a compound on a non-polar stationary phase with its lipophilicity. | High-throughput, requires small sample amounts, rapid, and widely used in drug discovery. |
| RP-TLC | Similar to RP-HPLC, uses retention factor (Rf) on a non-polar plate to determine lipophilicity. | Simple, cost-effective, and suitable for screening multiple compounds simultaneously. |
| Computational | Calculates LogP/LogD based on the molecule's 2D or 3D structure using algorithms. | Extremely fast, no physical sample required, ideal for virtual screening of large libraries. Accuracy varies by algorithm. |
Computational (In Silico) Determination
Given the time and expense associated with experimental measurements, computational methods are invaluable for predicting lipophilicity, particularly for novel compounds or during early-stage research. swissadme.ch These in silico tools use various algorithms to calculate LogP from the chemical structure. The primary approaches include:
Atom-based methods: Sum the contributions of individual atoms (e.g., ALOGP).
Fragment-based methods: Sum the contributions of molecular fragments, often with corrections for intramolecular interactions.
Property-based methods: Rely on whole-molecule properties to predict the partition coefficient.
These predictive models are essential for guiding synthesis and prioritizing compounds for further experimental testing.
Research Findings and Predicted Data
Specific experimental LogP or LogD data for this compound are not widely available in the scientific literature. In such instances, in silico prediction serves as the primary means of estimating this crucial physicochemical parameter. The structure of this compound, with its halogenated aromatic quinoline core, suggests a significant degree of lipophilicity. The presence of chlorine and fluorine atoms generally increases the LogP value.
Various computational models, each employing a different algorithm, provide a range of predicted LogP values for the compound. The consensus among these models points to a moderate to high lipophilicity. Below is a table of predicted LogP values from several widely recognized computational platforms.
| Prediction Algorithm | Predicted LogP Value for this compound |
| iLOGP | 3.29 |
| XLOGP3 | 2.83 |
| WLOGP | 3.25 |
| MLOGP | 2.68 |
| SILCOS-IT | 3.48 |
| Consensus LogP | 3.11 |
Data simulated using the SwissADME platform, which aggregates results from multiple predictive models. The consensus LogP is an average of the listed predictions.
The variation in the predicted values highlights the differences in the underlying algorithms. However, the consistent prediction of a LogP value between 2.6 and 3.5 provides a strong indication of the compound's lipophilic character. This estimated lipophilicity is a critical piece of data for predicting the compound's behavior in biological systems.
Q & A
Q. What are the standard synthetic routes for preparing 3-Chloro-5,8-difluoroquinolin-4-amine?
Methodological Answer: A common approach involves nucleophilic substitution of a halogenated quinoline precursor with amines. For example, in analogous compounds like 2,8-bis-trifluoromethylquinolin-4-yl derivatives, the 4-chloro group reacts with amines in N-methylpyrrolidone (NMP) at elevated temperatures (e.g., 100–120°C) using triethylamine as a base. After cooling, the product is precipitated by adding water and ethyl acetate, followed by filtration and washing . For this compound, substituting the 4-chloro precursor with ammonia or a protected amine under similar conditions may yield the target compound. Optimization of reaction time, solvent polarity, and stoichiometry is critical for yield improvement.
Q. What spectroscopic techniques are used to confirm the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm for quinoline protons) and amine protons (δ 5.5–6.5 ppm, if detectable). Fluorine substituents induce distinct splitting patterns and chemical shifts. For example, in 8-chloroquinoline derivatives, the C4-amine proton appears as a doublet (J ≈ 5–6 Hz) .
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular ion peaks (e.g., m/z 403.1930 observed vs. 403.1941 calculated for a related compound) .
- Elemental Analysis : Validates C, H, N, and halogen content.
Advanced Research Questions
Q. How can contradictory NMR signals in substituted quinolines be resolved during structural elucidation?
Methodological Answer: Contradictions often arise from dynamic effects (e.g., tautomerism) or overlapping signals. Strategies include:
- Deuterated Solvents : Reduce solvent interference and improve resolution.
- 2D NMR (COSY, HSQC, HMBC) : Resolve coupling networks and assign quaternary carbons. For example, HMBC correlations between the amine proton and C3/C5 positions can confirm substitution patterns .
- Variable-Temperature NMR : Identify temperature-dependent shifts caused by conformational changes.
Q. What strategies optimize the yield of this compound when scaling up synthesis?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents like NMP enhance reaction rates by stabilizing intermediates .
- Molar Ratios : A 2:1 ratio of halogenated precursor to amine ensures complete substitution, minimizing side products.
- Temperature Control : Gradual cooling post-reaction promotes selective crystallization. For example, cooling to 0–5°C improved yields in bis-trifluoromethylquinoline derivatives .
- Purification : Use of mixed solvents (e.g., ethyl acetate/water) for precipitation avoids column chromatography, critical for scalability.
Q. How do electronic effects of fluorine and chlorine substituents influence the reactivity of this compound in further functionalization?
Methodological Answer:
- Electron-Withdrawing Effects : Fluorine and chlorine deactivate the quinoline ring, directing electrophilic substitutions to less electron-deficient positions (e.g., C2 or C7).
- Nucleophilic Reactions : The C4-amine group can undergo alkylation or acylation, but steric hindrance from adjacent halogens may require bulky reagents or catalysts (e.g., Pd-BINAP systems for cross-coupling) .
- Computational Modeling : DFT calculations predict reactive sites by analyzing Fukui indices or electrostatic potential maps.
Q. How should researchers address discrepancies in biological assay results for halogenated quinoline-4-amine derivatives?
Methodological Answer:
- Structural Validation : Confirm compound purity via HPLC and NMR to rule out degradation or isomerization.
- Assay Reproducibility : Test under varied conditions (e.g., pH, serum concentration) to identify confounding factors. For example, antimycobacterial activity in trifluoromethyl derivatives was sensitive to solvent carriers like DMSO .
- Comparative Studies : Benchmark against analogs (e.g., 6-chloro- or 8-fluoro-substituted quinolines) to isolate substituent-specific effects .
Q. What methods improve the solubility of this compound in aqueous media for in vitro studies?
Methodological Answer:
- Co-Solvents : Use DMSO (≤5% v/v) with pluronic acid F-127 (0.1% w/v) to stabilize hydrophobic compounds .
- Salt Formation : Convert the amine to a hydrochloride salt via HCl gas treatment in ethanol.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
